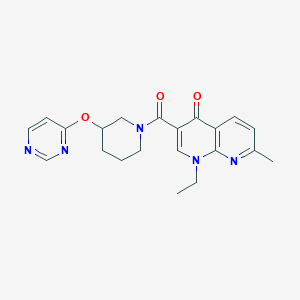
N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, an azetidine ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide typically involves multi-step organic synthesis The process begins with the preparation of the thiazolidine ring, which is then coupled with an azetidine derivative
Thiazolidine Ring Formation: The thiazolidine ring can be synthesized by reacting cysteine with a carbonyl compound under acidic conditions.
Azetidine Ring Formation: The azetidine ring is typically synthesized through cyclization reactions involving suitable precursors such as amino alcohols.
Coupling Reactions: The thiazolidine and azetidine rings are coupled using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Sulfonamide Introduction: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in the study of enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and azetidine rings may mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfonamide group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
- N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-2-fluorobenzenesulfonamide
- 3-(3-(2,4-Dioxothiazolidin-3-yl)azetidine-1-carbonyl)benzonitrile
Uniqueness
Compared to similar compounds, N-(4-(3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide is unique due to the presence of the 3-methylbenzenesulfonamide group, which may confer distinct biological activities and chemical properties. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for diverse research applications.
特性
IUPAC Name |
N-[4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)azetidine-1-carbonyl]phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-13-3-2-4-17(9-13)30(27,28)21-15-7-5-14(6-8-15)19(25)22-10-16(11-22)23-18(24)12-29-20(23)26/h2-9,16,21H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKAIAAIXYVBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B2972041.png)
![N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide](/img/structure/B2972043.png)


![2-[(3R)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2972048.png)




![2-chloro-6-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2972058.png)
![N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2972059.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2972062.png)

